molecular formula C21H18ClN3O2 B3681215 N~1~-(4-CHLOROPHENYL)-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE

N~1~-(4-CHLOROPHENYL)-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE

Cat. No.: B3681215
M. Wt: 379.8 g/mol
InChI Key: DPMFSNHSGNGTIL-UHFFFAOYSA-N
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Description

“N~1~-(4-CHLOROPHENYL)-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a chlorophenyl group and a toluidinocarbonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(4-CHLOROPHENYL)-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE” typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-toluidine.

    Amidation Reaction: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl~2~) or oxalyl chloride (COCl)~2~. This is followed by a reaction with 2-toluidine to form the intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with another molecule of 2-toluidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.

    Purification Techniques: Using techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

“N~1~-(4-CHLOROPHENYL)-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Pharmacological Agent: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N~1~-(4-CHLOROPHENYL)-2-[(2-TOLUIDINOCARBONYL)AMINO]BENZAMIDE” involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-Chlorophenyl)-2-aminobenzamide: Lacks the toluidinocarbonyl group.

    N~1~-(4-Methylphenyl)-2-[(2-toluidinocarbonyl)amino]benzamide: Contains a methyl group instead of a chlorine atom.

Uniqueness

    Structural Features: The presence of both the chlorophenyl and toluidinocarbonyl groups.

    Chemical Properties: Unique reactivity due to the combination of functional groups.

    Applications: Distinct applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2-methylphenyl)carbamoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2/c1-14-6-2-4-8-18(14)24-21(27)25-19-9-5-3-7-17(19)20(26)23-16-12-10-15(22)11-13-16/h2-13H,1H3,(H,23,26)(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMFSNHSGNGTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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